molecular formula C18H13ClFN3O5 B2931840 3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 536725-84-5

3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2931840
CAS No.: 536725-84-5
M. Wt: 405.77
InChI Key: CSCVHKHFBXHYNZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-oxazole carboxamide family, characterized by a central oxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a 4-methoxy-3-nitrophenyl moiety.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O5/c1-9-15(17(22-28-9)16-11(19)4-3-5-12(16)20)18(24)21-10-6-7-14(27-2)13(8-10)23(25)26/h3-8H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCVHKHFBXHYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa
Target: 3-(2-Chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole R₁: 2-Cl-6-F-Ph; R₂: 4-OCH₃-3-NO₂-Ph ~C₂₀H₁₅ClFN₂O₅ ~419.8* N/A N/A
Analog 1: 3-(2-Cl-6-F-Ph)-N-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide () 1,2-Oxazole R₁: 2-Cl-6-F-Ph; R₂: 3,4-(OCH₃)₂-Ph C₂₀H₁₈ClFN₂O₄ 404.82 1.296±0.06 13.08±0.46
Analog 2: N-(4-Cl-2,5-Dimethoxyphenyl)-3-(2-Cl-6-F-Ph)-5-methyl-oxazole-4-carboxamide () 1,2-Oxazole R₁: 2-Cl-6-F-Ph; R₂: 4-Cl-2,5-(OCH₃)₂-Ph C₂₀H₁₆Cl₂FNO₅† 448.2† N/A N/A
Analog 3: 4-(3-Cl-Ph)-N-(4-OCH₃-Ph)-6-Me-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide () Pyrimidine R₁: 3-Cl-Ph; R₂: 4-OCH₃-Ph C₁₉H₁₉ClN₂O₂S 382.88 N/A N/A
Analog 4: 5-(2-Cl-Ph)-N-Ph-2-furancarboxamide () Furan R₁: 2-Cl-Ph; R₂: Ph C₁₂H₁₀ClNO₂ 243.67 N/A N/A

*Estimated based on structural similarity to ; †Molecular formula and mass inferred from nomenclature ( lists C₇H₁₄S, likely an error).

Core Heterocycle and Electronic Effects

  • Target vs. Oxazole Analogs (): The 1,2-oxazole core is shared, but substituent variations significantly alter electronic profiles.
  • Pyrimidine Analog (): The pyrimidine ring with a thioxo (C=S) group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility over oxazole derivatives .
  • Furan Analog (): The furan’s oxygen atom is less electronegative than oxazole’s nitrogen, reducing resonance stabilization and metabolic stability .

Physicochemical Properties

  • Density and Boiling Point: Analog 1 () has a density of 1.296 g/cm³ , typical for aromatic carboxamides. The target’s nitro group may increase density slightly due to higher molecular packing .
  • pKa Trends: Analog 1’s pKa of 13.08 reflects the electron-donating methoxy groups. The target’s nitro group would lower the pKa, enhancing acidity and solubility in basic environments .

Q & A

Q. What are the recommended synthetic routes for 3-(2-chloro-6-fluorophenyl)-N-(4-methoxy-3-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The compound can be synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Formation of the oxazole core through cyclization of a β-ketoamide precursor under acidic conditions.
  • Step 2 : Coupling the oxazole intermediate with 4-methoxy-3-nitroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Key Reaction Conditions :
StepReagents/ConditionsYield (%)Purity (HPLC)
1AcOH, 80°C, 12h65–70>90%
2EDC, HOBt, DMF, RT50–55>95%

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>95%) .
  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR. For example, the oxazole C-5 methyl group typically appears as a singlet at δ 2.4 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 444.05) .

Advanced Research Questions

Q. How can researchers optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

SAR strategies include:

  • Substituent Variation : Replace the 4-methoxy-3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding affinity .
  • Oxazole Ring Modification : Introduce bulkier substituents at the 5-methyl position to improve metabolic stability .
  • Bioassay Testing : Screen analogs against relevant biological targets (e.g., kinase inhibition assays) and correlate activity with logP values and steric parameters .

Q. What methodologies resolve contradictions in reported solubility or stability data across studies?

Discrepancies often arise from variations in experimental conditions. Address them by:

  • Standardized Solubility Testing : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C, with HPLC quantification .
  • Stability Studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to identify hydrolysis or oxidation pathways .
  • Cross-Validation : Compare results with independent labs using identical protocols (e.g., ICH Q2(R1) guidelines) .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized proteins .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the oxazole carbonyl) .
  • Molecular Dynamics Simulations : Predict binding modes using force fields like AMBER or CHARMM .

Data Analysis & Interpretation

Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic clearance (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14^{14}C) to quantify target engagement in specific organs .
  • Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from preclinical species .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Probit Analysis : Calculate LD50_{50} values with 95% confidence intervals .
  • ANOVA with Tukey’s Post-Hoc Test : Compare toxicity across dose groups (e.g., hepatic enzyme levels) .
  • Benchmark Dose Modeling : Identify safe exposure thresholds using EPA BMDS software .

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